Mono(2-ethyl-5-carboxypentyl) phthalate

説明

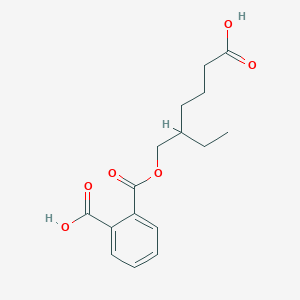

Structure

3D Structure

特性

IUPAC Name |

2-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGRNAPKLGXDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873152 | |

| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40809-41-4 | |

| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40809-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-5-carboxypentyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040809414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mono(2-ethyl-5-carboxypentyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a prominent secondary metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP). As a xenobiotic, the presence and chemical behavior of MECPP in biological systems are of significant interest to toxicologists, researchers, and drug development professionals. This technical guide provides a comprehensive overview of the known chemical properties of MECPP, detailed experimental protocols for its analysis, and insights into its interactions with key biological signaling pathways.

Chemical and Physical Properties

Mono(2-ethyl-5-carboxypentyl) phthalate is a phthalic acid monoester.[1] Its chemical identity and physical characteristics are summarized in the tables below. It is typically described as a white to beige gel-like solid.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[(5-carboxy-2-ethylpentyl)oxy]carbonylbenzoic acid[3] |

| CAS Number | 40809-41-4[2] |

| Chemical Formula | C₁₆H₂₀O₆[2] |

| Canonical SMILES | CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O[3] |

| InChI Key | XFGRNAPKLGXDGF-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 308.33 g/mol | [1] |

| Physical State | White to Beige Gel | [2] |

| Boiling Point (Predicted) | 516.1 ± 35.0 °C | [4] |

| Density (Predicted) | 1.231 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.37 ± 0.36 | [2] |

| Solubility | Chloroform (Slightly), DMSO (Soluble), Methanol (B129727) (Sparingly) | [2] |

| LogP (Predicted) | 2.56 | [4] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of phthalate monoesters involves the reaction of phthalic anhydride (B1165640) with the corresponding alcohol.[5] While a specific protocol for MECPP is not widely published, a plausible synthetic route can be adapted from established methods for similar compounds.

Principle: The synthesis is a two-step process occurring in a single pot. The first step is the formation of the phthalate monoester through a nucleophilic addition-displacement pathway. The second, if desired, would be the formation of a diester, which is avoided by controlling the stoichiometry of the reactants.[5]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve phthalic anhydride in a suitable inert solvent.

-

Alcohol Addition: Add a stoichiometric equivalent of 2-ethyl-5-hydroxypentanoic acid to the reaction mixture.

-

Catalysis (Optional): While the reaction can proceed without a catalyst, a mild acid or Lewis acid catalyst can be used to improve the reaction rate.

-

Reaction Conditions: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified using column chromatography on silica (B1680970) gel to isolate the desired monoester.

Quantification in Biological Samples

The standard method for the quantification of MECPP in biological matrices, such as urine, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[6][7]

Principle: This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological samples. The protocol typically involves enzymatic deconjugation of glucuronidated metabolites, followed by sample clean-up and instrumental analysis.[6]

Methodology:

-

Sample Preparation:

-

A known volume of the urine sample (e.g., 1 mL) is aliquoted.

-

An internal standard (typically an isotopically labeled version of MECPP, such as ¹³C₄-MECPP) is added to each sample to correct for matrix effects and variations in recovery.[8]

-

The sample is buffered to an appropriate pH (e.g., pH 6.5 with ammonium (B1175870) acetate).

-

β-glucuronidase is added to deconjugate the glucuronidated metabolites. The mixture is then incubated (e.g., at 37°C).[7]

-

-

Solid-Phase Extraction (SPE):

-

The sample is loaded onto an SPE cartridge (e.g., Oasis HLB) to remove interfering substances and concentrate the analyte.[9]

-

The cartridge is washed with a weak solvent to remove hydrophilic impurities.

-

The analyte is eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

HPLC-MS/MS Analysis:

-

The eluate is evaporated and reconstituted in a suitable mobile phase.

-

The sample is injected into the HPLC system, where the analytes are separated on a C18 column.

-

The separated analytes are then introduced into the mass spectrometer. Detection is typically performed in the negative ion mode using electrospray ionization (ESI).

-

Quantification is achieved by monitoring specific precursor-to-product ion transitions for both the native and isotopically labeled internal standard.

-

Biological Interactions and Signaling Pathways

Phthalate monoesters are known to interact with several key signaling pathways, acting as endocrine-disrupting chemicals. The primary targets include the Peroxisome Proliferator-Activated Receptors (PPARs) and the Estrogen Receptor (ER) signaling pathway.[10][11]

PPARγ Signaling Pathway

Phthalate monoesters, structurally similar to fatty acids, can act as ligands for PPARs, particularly PPARγ.[10] This interaction can lead to the activation or modulation of downstream gene expression involved in lipid metabolism and adipogenesis.[12][13]

Caption: MECPP interaction with the PPARγ signaling pathway.

Estrogen Receptor Signaling Pathway

Phthalates and their metabolites can interfere with the estrogen receptor signaling pathway, potentially leading to endocrine disruption. They can bind to estrogen receptors (ERα and ERβ) and modulate the transcription of estrogen-responsive genes.[11]

Caption: MECPP interaction with the Estrogen Receptor signaling pathway.

Conclusion

This compound, as a key metabolite of DEHP, possesses distinct chemical properties that influence its biological activity. Understanding these properties, along with robust analytical methods for its detection and a clear picture of its interactions with cellular signaling pathways, is crucial for assessing its toxicological impact and for the development of safer alternative materials. This guide provides a foundational understanding for professionals engaged in research and development in these areas. Further investigation into the quantitative aspects of its biological interactions will continue to be a priority in environmental health and drug development.

References

- 1. This compound | C16H20O6 | CID 148386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl-5-carboxypentyl phthalate CAS#: 40809-41-4 [m.chemicalbook.com]

- 3. Exposome-Explorer - this compound (MECPP) (Compound) [exposome-explorer.iarc.fr]

- 4. Mono(5-carboxy-2-ethylpentyl) phthalate (MECPP) | Drug Metabolite | 40809-41-4 | Invivochem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. wwwn.cdc.gov [wwwn.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mono-(2-ethyl-5-carboxypentyl)phthalate (DEHP Metabolite V) (¹³Câ, 99%) 100 µg/mL in MTBE - Cambridge Isotope Laboratories, CLM-8148-MT-1.2 [isotope.com]

- 9. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. [PDF] Activation of PPARα and PPARγ by Environmental Phthalate Monoesters | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on Mono(2-ethyl-5-carboxypentyl) Phthalate (MECPP) as a Biomarker of DEHP Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) as a principal biomarker for assessing human exposure to Di(2-ethylhexyl) phthalate (DEHP). DEHP is a widely used plasticizer and a suspected endocrine disruptor, making accurate exposure assessment critical for toxicological and pharmaceutical research.

Introduction to DEHP and the Need for a Reliable Biomarker

Di(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical used to impart flexibility to polyvinyl chloride (PVC) products. Its prevalence in consumer goods, flooring, and medical devices leads to widespread human exposure. Due to its classification as a reproductive and developmental toxicant in animal studies, monitoring human exposure is a significant public health concern.

Direct measurement of DEHP is not ideal for biomonitoring because it is rapidly metabolized and susceptible to external contamination during sample collection. Therefore, its metabolites are preferred biomarkers. While mono(2-ethylhexyl) phthalate (MEHP) is a primary metabolite, it has a relatively short half-life. Secondary, oxidized metabolites, such as MECPP, offer a more robust and time-integrated measure of exposure.[1]

Metabolism of DEHP to MECPP

The metabolic pathway of DEHP is a multi-step process primarily occurring in the liver.[2] Understanding this pathway is crucial for interpreting biomonitoring data.

-

Initial Hydrolysis: DEHP is first hydrolyzed by lipases in the gut and other tissues to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), and 2-ethylhexanol.[3]

-

Oxidative Metabolism: MEHP enters the bloodstream and undergoes further oxidation. The 2-ethylhexyl side chain of MEHP is hydroxylated and oxidized through ω- and (ω-1)-oxidation pathways.

-

Formation of MECPP: Through these oxidative processes, MEHP is converted into several secondary metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and ultimately to the more stable, carboxylated metabolite, Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[1][2]

MECPP, along with other oxidized metabolites, represents a significant portion of the total DEHP metabolites excreted in urine (approximately 70%).[1] Its longer elimination half-life compared to MEHP makes it an excellent biomarker for assessing the time-weighted body burden of DEHP.[1]

Figure 1: Simplified metabolic pathway of DEHP to MECPP.

Quantitative Data: MECPP as a Biomarker of Exposure

MECPP is consistently detected in the urine of the general population, reflecting ongoing exposure to DEHP. Its concentration is typically higher than that of MEHP, MEHHP, and MEOHP.[4][5] The following tables summarize representative quantitative data from human biomonitoring studies.

Table 1: Urinary Concentrations of DEHP Metabolites in the General U.S. Population (Convenience Sample, 2016)

| Metabolite | Geometric Mean (ng/mL) | Detection Frequency |

| MECPP | 6.7 | 100% |

| MEHHP | 4.1 | 100% |

| MEHP | Not Reported | Not Reported |

| Source: Adapted from Silva et al., 2017.[6] |

Table 2: Biomonitoring California Results (2018)

| Metabolite | Matrix | Median (µg/L) | 95th Percentile (µg/L) |

| MECPP | Urine | 11.7 | 51.7 |

| Source: Biomonitoring California, 2018.[7] |

Experimental Protocol: Quantification of MECPP in Urine by LC-MS/MS

The gold standard for quantifying MECPP and other phthalate metabolites in urine is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Principle

The method involves enzymatic deconjugation of glucuronidated metabolites, followed by sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and subsequent analysis by LC-MS/MS. Isotope-labeled internal standards are used to ensure accuracy and precision.

Detailed Methodology

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature or in a 37°C water bath.

-

Vortex to ensure homogeneity.

-

Transfer a 200 µL aliquot of urine to a clean polypropylene (B1209903) tube.

-

-

Internal Standard Spiking:

-

Add an internal standard solution containing isotopically labeled MECPP (e.g., ¹³C₄-MECPP) to each sample, calibrator, and quality control (QC) sample.

-

-

Enzymatic Deconjugation:

-

Add 100 µL of an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).

-

Add 5-10 µL of β-glucuronidase from E. coli.

-

Incubate the mixture at 37°C for 2-4 hours to hydrolyze the glucuronide conjugates, converting them to their free form.

-

-

Sample Cleanup (Liquid-Liquid Extraction):

-

After incubation, acidify the sample with a small volume of formic acid.

-

Add 1 mL of an extraction solvent (e.g., ethyl acetate).

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge at >3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100-200 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient runs from 10-20% B to 95-100% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative mode is most common for phthalate metabolites.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for MECPP and its internal standard are monitored.

-

Example MECPP transition: m/z 293 -> m/z 134

-

Example ¹³C₄-MECPP transition: m/z 297 -> m/z 138

-

-

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of MECPP in the unknown samples is then calculated from this curve.

-

References

- 1. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exposure to di-2-ethylhexyl terephthalate in a convenience sample of U.S. adults from 2000 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomonitoring.ca.gov [biomonitoring.ca.gov]

Environmental sources and pathways of MECPP contamination.

An In-depth Technical Guide to the Environmental Sources and Pathways of MECPP Contamination

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a major secondary metabolite of Di(2-ethylhexyl) phthalate (DEHP), one of the most widely used plasticizers in the world. Due to the non-covalent bonding of DEHP in plastic matrices, it readily leaches into the environment, becoming a ubiquitous contaminant. The subsequent metabolism of DEHP in organisms leads to the formation of MECPP, which serves as a critical biomarker for assessing human exposure. This technical guide provides a comprehensive overview of the primary sources of DEHP, its environmental transformation and transport pathways that lead to MECPP formation, quantitative data on its presence in various environmental matrices, and detailed analytical protocols for its detection and quantification. Understanding the environmental lifecycle of DEHP is paramount to evaluating and mitigating human exposure to its metabolites like MECPP.

Clarification Note: The acronym MECPP in this document refers exclusively to mono(2-ethyl-5-carboxypentyl) phthalate , a metabolite of the plasticizer DEHP. It should not be confused with 2-C-methyl-D-erythritol 2,4-cyclodiphosphate, a signaling metabolite in plants and bacteria which is also sometimes abbreviated as MEcPP.

Primary Sources and Metabolic Transformation

The direct environmental source of MECPP is the widespread presence and degradation of its parent compound, DEHP. DEHP is a synthetic chemical added to plastics, particularly polyvinyl chloride (PVC), to impart flexibility and durability.

Primary Sources of DEHP:

-

Consumer Products: Food packaging materials, children's toys, vinyl upholstery, and personal care products.[1]

-

Building Materials: Vinyl flooring, wall coverings, adhesives, and electrical wire insulation.[1]

-

Medical Devices: Intravenous (IV) bags and tubing, blood bags, and catheters are significant sources of high-level exposure in clinical settings.[1][2]

DEHP is not chemically bound to the polymer structure and leaches into the environment over time, a process accelerated by heat and contact with lipids.[1][3] Once DEHP enters an organism through ingestion, inhalation, or dermal contact, it undergoes metabolic transformation. This process involves initial hydrolysis to mono(2-ethylhexyl) phthalate (MEHP), followed by oxidative processes that yield several secondary metabolites, including MECPP.[1]

Environmental Fate and Transport Pathways

The environmental journey of DEHP is complex, involving its release from countless sources and transport through major environmental compartments. Its physicochemical properties—low water solubility and a high octanol-water partition coefficient—cause it to adsorb strongly to organic matter, soil, and sediments.[1][4]

-

Release: DEHP is released during the manufacturing, use, and disposal of plastic products. Landfills and wastewater treatment plant effluents are major point sources.[5][6]

-

Atmospheric Transport: DEHP can volatilize from products and adsorb to airborne particulate matter and dust, enabling long-range transport.[1] Indoor dust is a particularly significant reservoir and a major pathway for human exposure.[7][8]

-

Aquatic Systems: Released into water bodies through industrial and municipal discharge, DEHP tends to partition from the water column to sediment, where it can persist.[4][9]

-

Terrestrial Systems: In soil, DEHP is relatively immobile due to strong sorption to soil particles. Contamination occurs through sludge application, landfill leachate, and atmospheric deposition.[1][4]

Quantitative Data on Environmental Contamination

While MECPP is the target analyte for human biomonitoring, environmental concentration data is predominantly available for the parent compound, DEHP. The following tables summarize reported concentrations of DEHP in various environmental media, which indicate areas where human exposure and subsequent MECPP formation are likely to occur.

Table 1: Concentrations of DEHP in Air and Dust

| Matrix | Location Type | Concentration Range | Mean/Median Concentration | Reference(s) |

|---|---|---|---|---|

| Outdoor Air | General | <0.4 - 65 ng/m³ | 5.0 ng/m³ | [10] |

| Indoor Air | General | 20 - 240 ng/m³ | 109 ng/m³ | [10] |

| Indoor Dust | Residential | 2.38 - 4.10 g/kg | 3.24 g/kg | [10] |

| Indoor Dust | Residential | - | 508 mg/kg (GM) | [7] |

| Indoor Dust | University Dorms | - | DEHP was the most prevalent phthalate |[11] |

Table 2: Concentrations of DEHP in Water

| Matrix | Low Concentration | High Concentration | Mean Concentration | Reference(s) |

|---|---|---|---|---|

| Surface Water | <0.002 µg/L | 137 µg/L | 0.21 µg/L | [10] |

| Groundwater | Not Detected | 470 µg/L | 15.7 µg/L | [10] |

| Drinking Water | 0.16 µg/L | 170 µg/L | 0.55 µg/L | [10] |

| Wastewater | 0.01 µg/L | 4,400 µg/L | 27 µg/L | [10] |

| Rainwater | 0.004 µg/L | 0.68 µg/L | 0.17 µg/L |[10] |

Table 3: Concentrations of DEHP in Soil, Sediment, and Sludge

| Matrix | Low Concentration | High Concentration | Mean Concentration | Reference(s) |

|---|---|---|---|---|

| Soil | 0.03 µg/kg | 1,280 µg/kg | 0.03 µg/kg | [4][10] |

| Sediments | 0.00027 µg/kg | 218 µg/kg | 1.4 µg/kg | [4][10] |

| Sediments (Swiss Streams) | <1 - 525.6 µg/kg dw | - | - | [12] |

| Sludge | 0.000420 g/kg | 58.3 g/kg | 0.301 g/kg |[4][10] |

Table 4: Concentrations of DEHP Metabolites in Human Urine (Biomonitoring Data)

| Metabolite | Population | Geometric Mean (GM) | Notes | Reference(s) |

|---|---|---|---|---|

| MEHP | Children (3-14 yrs) | 7.9 µg/L | - | [7] |

| 5OH-MEHP | Children (3-14 yrs) | 52.1 µg/L | Oxidative metabolite | [7] |

| 5oxo-MEHP | Children (3-14 yrs) | 39.9 µg/L | Oxidative metabolite | [7] |

| ΣDEHP Metabolites | Pregnant Women | - | MECPP strongly intercorrelated with other metabolites |[13] |

Experimental Protocols for MECPP Analysis

The accurate quantification of MECPP and other phthalate metabolites from complex environmental and biological matrices requires sophisticated analytical methodologies. The standard approach involves sample extraction and cleanup followed by instrumental analysis using chromatography coupled with mass spectrometry.

Detailed Methodology: SPE-LC-MS/MS

This protocol is a generalized workflow for the analysis of phthalate metabolites in aqueous samples (e.g., urine, surface water). Solid samples require an initial solvent extraction step.

-

Sample Collection and Preparation:

-

Collect water sample (e.g., 100 mL) in a pre-cleaned glass or polypropylene (B1209903) container.

-

Spike the sample with an isotopic-labeled internal standard (e.g., ¹³C₄-MECPP) to correct for matrix effects and procedural losses.

-

If enzymatic cleavage of conjugated metabolites is required (common for urine), add β-glucuronidase and incubate at 37°C.

-

-

Solid-Phase Extraction (SPE) - (Cleanup and Concentration):

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by reagent water.

-

Loading: Load the prepared sample onto the SPE cartridge at a slow, consistent flow rate.

-

Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.

-

Elution: Elute the target analytes from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile.

-

-

Instrumental Analysis - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.

-

Chromatographic Separation: Inject the reconstituted sample into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

-

Quantification: Analytes are quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and its labeled internal standard are monitored for high selectivity and sensitivity.[13]

-

References

- 1. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - ProQuest [proquest.com]

- 3. The Science Behind DEHP Leaching in Water - Olympian Water Testing, LLC [olympianwatertesting.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Phthalate pollution: environmental fate and cumulative human exposure index using the multivariate analysis approach - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterizing the Contribution of Indoor Residential Phthalate and Phthalate Alternative Dust Concentrations to Internal Dose in the US General Population: An Updated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phthalates in the environment: characteristics, fate and transport, and advanced wastewater treatment technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Table 5-4, Summary of Environmental Levels of DEHP - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 13. mdpi.com [mdpi.com]

The Human Metabolism of Di(2-ethylhexyl) Phthalate (DEHP) to Mono(2-ethyl-5-carboxypental) Phthalate (MECPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of di(2-ethylhexyl) phthalate (B1215562) (DEHP) to its major urinary metabolite, mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) in humans. This document outlines the core metabolic pathways, presents quantitative data on metabolite formation, details relevant experimental protocols, and provides visual representations of the key processes.

Introduction to DEHP Metabolism

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from consumer and medical products, leading to widespread human exposure. Following ingestion, inhalation, or dermal absorption, DEHP is rapidly metabolized in the body. The initial and crucial step is the hydrolysis of DEHP to mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol.[1][2] This reaction is catalyzed by various esterases and lipases present in the intestines, liver, and other tissues.[1][2] MEHP is considered the primary active metabolite and is further subjected to extensive oxidative metabolism, primarily in the liver.[3][4] This secondary metabolism involves a series of oxidation reactions on the 2-ethylhexyl side chain of MEHP, leading to the formation of several oxidized metabolites that are more water-soluble and readily excreted in the urine.[4][5] Among these, MECPP is a significant and stable downstream metabolite, making it a reliable biomarker for assessing DEHP exposure.[6][7]

The Metabolic Pathway from DEHP to MECPP

The metabolic transformation of DEHP to MECPP involves a multi-step enzymatic process.

First, DEHP is hydrolyzed to MEHP. This primary metabolite then undergoes a series of oxidation reactions. The pathway to MECPP specifically involves the ω-oxidation and subsequent β-oxidation of the ethylhexyl side chain. The key intermediates in this pathway are mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[4][8] Cytochrome P450 enzymes, particularly CYP2C9, play a crucial role in the oxidation of MEHP to these intermediates.[3] Further oxidation of the terminal methyl group and subsequent chain shortening leads to the formation of the dicarboxylic acid, MECPP.

Quantitative Data on DEHP Metabolism

The urinary excretion of DEHP metabolites provides a quantitative measure of exposure. MECPP, along with other oxidized metabolites, is often found at higher concentrations in urine than the primary metabolite MEHP, highlighting the efficiency of the oxidative metabolic pathways.[7][9] The following tables summarize key quantitative data from human studies.

Table 1: Urinary Concentrations of DEHP Metabolites in the General Population

| Metabolite | Median Concentration (ng/mL) | Detection Frequency (%) | Reference |

| MEHP | 5.75 | 56 | [10] |

| MEOHP | 258.26 (mean) | 95.87 | |

| MEHHP | 194.17 (mean) | 96.28 | |

| MECPP | 193 | >95 | [11] |

Table 2: Relative Abundance of Urinary DEHP Metabolites

| Metabolite Ratio | Average Ratio | Significance | Reference |

| MEHHP/MEHP | 8.2 | Higher excretion of oxidized metabolites | [9] |

| MEOHP/MEHP | 5.9 | Higher excretion of oxidized metabolites | [9] |

| (MEHHP+MEOHP)/MEHP | ~14 | Indicates extensive oxidative metabolism | [9] |

| MECPP /(Sum of other metabolites) | Varies, but significant | A major terminal metabolite | [7] |

Experimental Protocols for Metabolite Analysis

The quantification of MECPP and other DEHP metabolites in biological matrices, primarily urine, is typically performed using chromatographic techniques coupled with mass spectrometry.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Since most phthalate metabolites are excreted as glucuronide conjugates, a deconjugation step is essential for measuring the total metabolite concentration.[12]

Materials:

-

Urine sample

-

β-glucuronidase (from E. coli K12 is recommended to minimize contamination)[12]

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)

-

Isotopically labeled internal standards

-

Solid-Phase Extraction (SPE) cartridges

-

Methanol (B129727), Acetonitrile (LC-MS grade)

-

Formic acid

Procedure:

-

Internal Standard Spiking: Thaw urine samples and spike with a solution of isotopically labeled internal standards for each analyte.

-

Enzymatic Hydrolysis: Add β-glucuronidase and ammonium acetate buffer to the urine sample. Incubate at 37°C for a minimum of 2 hours to overnight to ensure complete cleavage of the glucuronide conjugates.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the metabolites with methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for instrumental analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of phthalate metabolites.[13][14][15]

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium acetate to improve ionization.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is most common for these analytes.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.

-

Conclusion

The metabolism of DEHP to MECPP is a well-defined pathway involving initial hydrolysis followed by extensive oxidation. MECPP serves as a robust and reliable biomarker for assessing human exposure to DEHP. The analytical methods for its quantification, primarily LC-MS/MS, are well-established and provide the necessary sensitivity and specificity for biomonitoring studies. This technical guide provides a foundational understanding for researchers and professionals working in toxicology, environmental health, and drug development.

References

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exposome-Explorer - this compound (MECPP) (Compound) [exposome-explorer.iarc.fr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]

- 14. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Toxicokinetics and Bioavailability of Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a prominent secondary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2][3] As DEHP is ubiquitous in the environment and a known endocrine disruptor, understanding the toxicokinetics and bioavailability of its metabolites, such as MECPP, is of paramount importance for assessing human exposure and potential health risks. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of MECPP, with a focus on quantitative data and experimental methodologies.

Toxicokinetics of MECPP

The toxicokinetics of MECPP are intrinsically linked to the metabolism of its parent compound, DEHP. Following exposure, DEHP is rapidly hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP), which is then further metabolized to various oxidative products, including MECPP.[4][5][6]

Absorption

Direct studies on the absorption of MECPP are not available. However, data from studies on DEHP indicate that its metabolites are systemically available after oral exposure. In humans, it is estimated that at least 70% of an oral dose of DEHP is absorbed.[7][8] A study involving human volunteers who ingested DEHP in house dust found that the mean recovery of DEHP metabolites in urine was 51% ± 20%, with peak concentrations occurring between 2 and 19 hours after ingestion.[9][10] In an animal model using piglets, the mean uptake rate of DEHP was 43% ± 11%, with metabolites reaching maximum concentrations in urine within three to five hours.[11]

Distribution

Specific data on the distribution of MECPP in human tissues is limited. Animal studies with DEHP show that its metabolites are initially distributed to the liver, intestine, muscle, kidney, and fat.[7][8]

Metabolism

MECPP is a product of the oxidative metabolism of MEHP. The metabolic pathway involves the oxidation of the ethylhexyl side chain of MEHP.[4][5][6] In rodents, it has been demonstrated that MECPP can be further metabolized through β-oxidation to 2-ethyl-3-carboxypropyl phthalate.[12]

The following diagram illustrates the metabolic pathway from DEHP to MECPP.

References

- 1. Effects of DEHP in the Liver: Modes of Action and Species-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of di (2-ethylhexyl) phthalate (DEHP): comparative study in juvenile and fetal marmosets and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exposome-Explorer - Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) (Compound) [exposome-explorer.iarc.fr]

- 4. Measurement of eight urinary metabolites of di(2-ethylhexyl) phthalate as biomarkers for human exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The oral bioavailability of di-2-ethylhexyl phthalate (DEHP), di-isononyl phthalate (DiNP) and di-(isononyl)-cyclohexane-1,2-dicarboxylate (DINCH®) in house dust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioavailability of phthalate and DINCH® plasticizers, after oral administration of dust to piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-oxidation of 2-ethyl-5-carboxypentyl phthalate in rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate (MECPP) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate (MECPP). It is designed to be a core resource for researchers in academia and industry, particularly those in drug development who may be interested in the novel signaling properties of this metabolite.

Core Physical and Chemical Characteristics

Table 1: Physical and Chemical Properties of MECPP

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂O₉P₂ | [2] |

| Molar Mass | 278.09 g/mol | [2] |

| Systematic IUPAC Name | (6S,7R)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2λ⁵,4λ⁵-trioxadiphosphocane-2,4-dione | [2] |

| CAS Number | 151435-51-7 | [2] |

| Appearance | Not specified in literature (likely a solid) | N/A |

| Color | Not specified in literature | N/A |

| Melting Point | Not experimentally determined in available literature | N/A |

| Solubility | Predicted water solubility: 21.4 mg/mL.[3] No experimental data available for other common laboratory solvents such as DMSO or ethanol. | [3] |

| Stability | Stable under normal handling and storage conditions.[4] Specific stability data regarding pH and temperature are not extensively documented. | [4] |

Biological Role and Signaling Pathways

MECPP is a bifunctional molecule, acting as both a metabolic intermediate and a critical stress-signaling molecule in plants and bacteria.[5] Its accumulation under conditions of environmental stress triggers a retrograde signaling cascade from the plastid to the nucleus, leading to widespread transcriptional reprogramming.[5][6]

The Methylerythritol Phosphate (B84403) (MEP) Pathway

MECPP is the fifth intermediate in the MEP pathway, a metabolic route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids.[7] This pathway is essential in most bacteria, algae, and the plastids of plants, but is absent in mammals, making it a potential target for antimicrobial drug development.[8]

MECPP-Mediated Stress Signaling in Plants

Under stress conditions, such as high light or wounding, the enzymatic step converting MECPP to HMBPP can be inhibited, leading to the accumulation of MECPP.[1] This accumulation serves as a signal that initiates a stress response.[5]

A key signaling cascade initiated by MECPP involves the transcription factor CALMODULIN-BINDING TRANSCRIPTION ACTIVATOR 3 (CAMTA3).[5] This process is calcium-dependent and leads to the induction of the General Stress Response (GSR).[5] Furthermore, MECPP-mediated signaling has been shown to potentiate the Unfolded Protein Response (UPR), a conserved cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[9]

Experimental Protocols for Laboratory Use

Chemical Synthesis of MECPP

The enantiomerically pure synthesis of MECPP can be achieved from commercially available starting materials. The following is a generalized workflow based on published methods.[10]

Detailed Methodology (Adapted from published procedures[6][10]):

-

Phosphorylation of Starting Material: Start with 1,2-O-isopropylidene-α-D-xylofuranose. The primary alcohol is selectively protected using a phosphorylating agent like dibenzyl phosphochloridate in pyridine.

-

Oxidation: The secondary alcohol is then oxidized to a ketone.

-

Methyl Group Addition: A stereoselective addition of a methyl group is performed, typically using an organometallic reagent, to create the tertiary alcohol with the desired stereochemistry.

-

Second Phosphorylation: The newly formed tertiary alcohol is phosphorylated.

-

Oxidation to Diphosphate: The phosphite (B83602) is oxidized to a phosphate, yielding a diphosphate intermediate.

-

Hydrogenolysis: The protecting groups on the phosphate moieties are removed via hydrogenolysis, often using a palladium catalyst (e.g., Pd(OH)₂/C).[6]

-

Cyclization: The final cyclization to form the pyrophosphate ring is achieved using a coupling agent such as 1,1'-carbonyldiimidazole.[6]

-

Purification: The final product is purified using appropriate chromatographic techniques.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, reagents, and purification details.

Quantification of MECPP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of MECPP in biological matrices.

Table 2: Example LC-MS/MS Parameters for MECPP Analysis

| Parameter | Value |

| Chromatography | Reverse-phase or ion-pairing chromatography |

| Mobile Phase | Gradient elution with water and acetonitrile, often with an ion-pairing agent or acid modifier |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 277.0 |

| Product Ions (m/z) | Fragmentation of the precursor ion will yield characteristic product ions for quantification and qualification. |

Experimental Workflow:

References

- 1. shop.narcotictests.com [shop.narcotictests.com]

- 2. 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate - Wikipedia [en.wikipedia.org]

- 3. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. Plastidial metabolite MEcPP induces a transcriptionally centered stress-response hub via the transcription factor CAMTA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | C5H12O9P2 | CID 126747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Integrated omics analyses of retrograde signaling mutant delineate interrelated stress response strata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Macrophage molecular signaling and inflammatory responses during ingestion of atherogenic lipoproteins are modulated by complement protein C1q - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plastid-produced interorgannellar stress signal MEcPP potentiates induction of the unfolded protein response in endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ENANTIOMERIC SYNTHESIS OF 2-C-METHYL-D-ERYTHRITOL 2, 4-CYCLODIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP), a significant metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). This document delves into its chemical properties, metabolic pathways, toxicological profile, and analytical methodologies, serving as an essential resource for professionals in research and development.

Core Chemical Identifiers and Properties

Mono(2-ethyl-5-carboxypentyl) phthalate is a secondary, oxidized metabolite of DEHP.[1][2] It is formed in the human body following exposure to DEHP-containing products.[1]

CAS Number: 40809-41-4[3][4][5]

Molecular Formula: C16H20O6[3]

A summary of the key physicochemical properties of MECPP is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 308.33 g/mol | [3][6] |

| IUPAC Name | 2-[(5-carboxy-2-ethylpentyl)oxy]carbonylbenzoic acid | [6] |

| Synonyms | MECPP, Mono(5-carboxy-2-ethylpentyl) phthalate | [7][8] |

| XLogP3 | 2.7 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 10 | |

| Exact Mass | 308.12598835 Da | [6] |

| Monoisotopic Mass | 308.12598835 Da | [6] |

| Topological Polar Surface Area | 101 Ų | [6] |

| Heavy Atom Count | 22 | |

| Complexity | 392 | [6] |

Metabolic Fate of Di(2-ethylhexyl) Phthalate (DEHP)

MECPP is not used in commercial products but is a biomarker of exposure to DEHP. The metabolic pathway from DEHP to MECPP is a multi-step process that primarily occurs in the liver.

Toxicological Profile: Endocrine Disruption

A growing body of evidence indicates that MECPP, like other DEHP metabolites, is an endocrine-disrupting chemical (EDC). Its primary mechanism of toxicity involves interaction with nuclear receptors, particularly the androgen receptor (AR).

Studies have shown that MECPP can bind to the ligand-binding pocket of the androgen receptor.[1][2] This interaction can disrupt normal androgen signaling, which is crucial for the development and function of the male reproductive system.[1][2] The binding of MECPP to the AR is thought to be a key initiating event in the adverse reproductive outcomes associated with DEHP exposure.[1][2]

Experimental Protocols

Analysis of MECPP in Human Urine by HPLC-MS/MS

The quantification of MECPP in biological matrices, such as urine, is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.

1. Sample Preparation:

-

A small volume of urine (e.g., 100-200 µL) is used for analysis.[10][11]

-

To deconjugate the glucuronidated metabolites, the urine sample is treated with β-glucuronidase.[12]

-

Isotope-labeled internal standards are added to the sample to ensure accurate quantification.

-

Solid-phase extraction (SPE) is commonly employed for sample cleanup and concentration of the analytes.[13][14]

2. HPLC Separation:

-

A C18 reversed-phase column is typically used for the chromatographic separation of MECPP from other urinary components.[10]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is used.

3. MS/MS Detection:

-

The mass spectrometer is operated in the negative electrospray ionization (ESI) mode.[11]

-

Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor and product ion transitions for MECPP and its internal standard are monitored.

References

- 1. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Mono-(2-ethyl-5-carboxypentyl)phthalate (DEHP Metabolite V) (unlabeled) 100 µg/mL in MTBE- Cambridge Isotope Laboratories, ULM-8149-MT-1.2 [isotope.com]

- 5. Mono-(2-ethyl-5-carboxypentyl)phthalate (DEHP Metabolite V) (¹³Câ, 99%) 100 µg/mL in MTBE - Cambridge Isotope Laboratories, CLM-8148-MT-1.2 [isotope.com]

- 6. This compound | C16H20O6 | CID 148386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Exposome-Explorer - this compound (MECPP) (Compound) [exposome-explorer.iarc.fr]

- 9. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and Monobutyl Phthalate in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. mdpi.com [mdpi.com]

- 13. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: The Endocrine-Disrupting Potential of Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Mono(2-ethyl-5-carboxypentyl) phthalate (B1215562) (MECPP) is a major secondary metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP).[1][2][3] As an endocrine-disrupting chemical (EDC), DEHP and its metabolites are linked to a range of adverse health outcomes, including reproductive and developmental disorders.[3][4] This technical guide provides a comprehensive overview of the current scientific understanding of MECPP's endocrine-disrupting potential. It consolidates findings from in silico, in vitro, and in vivo studies, details relevant experimental methodologies, and presents quantitative data to facilitate a deeper understanding of its mechanisms of action. Key areas of focus include MECPP's interactions with androgen signaling pathways, its potential influence on steroidogenesis, and its relationship with other nuclear receptors like the peroxisome proliferator-activated receptors (PPARs). This document aims to serve as a critical resource for researchers investigating the toxicological profile of phthalate metabolites and for professionals involved in the development of safer chemical alternatives.

Introduction: MECPP in the Context of Phthalate Exposure

Phthalates are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) plastics.[3] Di(2-ethylhexyl) phthalate (DEHP) has been one of the most widely produced and utilized phthalates globally.[1][4] Due to its non-covalent bonding with the polymer matrix, DEHP readily leaches into the environment, leading to widespread and continuous human exposure through ingestion, inhalation, and dermal contact.[5]

Once in the body, DEHP is rapidly metabolized. The initial hydrolysis of DEHP produces the primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), which is considered more biologically active than the parent compound.[1][3] MEHP undergoes further oxidation to form several secondary metabolites, including mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[1][2] These oxidized metabolites, particularly MECPP, are major urinary biomarkers used to assess human exposure to DEHP.

The endocrine-disrupting properties of DEHP and MEHP are well-documented. However, the secondary metabolites, which represent a significant portion of the metabolic fate of DEHP, also possess biological activity that contributes to the overall toxicological profile.[1][2] This guide focuses specifically on MECPP, examining the evidence for its potential to interfere with the body's hormonal systems.

Mechanisms of Endocrine Disruption

Endocrine disruptors can exert their effects through a variety of mechanisms, including mimicking or blocking endogenous hormones, altering hormone synthesis and metabolism, and modifying hormone receptor expression.[6][7][8] Research suggests that MECPP, along with other DEHP metabolites, may disrupt the endocrine system primarily through interactions with nuclear receptors.

Disruption of Androgen Receptor (AR) Signaling

A primary concern regarding phthalates is their anti-androgenic activity. Androgens play a critical role in the development and maintenance of the male reproductive system and other physiological processes. Interference with androgen receptor signaling, particularly during sensitive developmental windows, can lead to reproductive dysfunction.

Computational studies using induced fit docking have been employed to predict the interaction between DEHP metabolites and the human androgen receptor (AR).[1][2] These in silico models have shown that MECPP, along with other metabolites, can bind to the ligand-binding pocket of the AR. The binding energy and amino acid interactions of these metabolites show a high degree of similarity to the native ligand, testosterone (B1683101).[1][2] Notably, all major DEHP metabolites, including MECPP, were found to form a common hydrogen bond with the amino acid residue Arg-752, a key interaction for AR activation.[1][2] This structural binding data strongly suggests that MECPP has the potential to act as an antagonist, interfering with normal AR signaling and contributing to androgen-related reproductive disorders.[2]

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in metabolism, including lipid and glucose homeostasis.[9][10] Phthalates, including DEHP, have been identified as agonists for PPARs.[4][6] This interaction is believed to contribute to the metabolic disruption associated with phthalate exposure, including potential links to obesity.[6]

While direct studies on MECPP's interaction with PPARs are limited, the activity of its parent compounds suggests a plausible mechanism. Activation of PPARs by phthalates can alter lipid metabolism pathways, potentially leading to adipogenesis.[11] Given that MECPP is a significant metabolite, it may contribute to the overall PPAR-mediated effects of DEHP exposure. This represents a critical area for future research to delineate the specific role of MECPP in metabolic disruption.

Effects on Steroidogenesis and Thyroid Function

Phthalate exposure has been associated with disruptions in steroid hormone synthesis (steroidogenesis) and thyroid function.[3][4] Steroidogenesis is a complex process involving multiple enzymatic steps, with the transport of cholesterol into the mitochondria being a rate-limiting step.[12] Some EDCs can interfere with the enzymes and transport proteins essential for this process.[13][14]

Similarly, altered thyroid function has been observed in epidemiological studies of phthalate exposure.[3] The thyroid system is crucial for regulating metabolism, growth, and development, particularly of the brain.[15][16][17] While the direct effects of MECPP on steroidogenic enzymes or thyroid hormone receptors have not been fully elucidated, its role as a key metabolite of DEHP—a known disruptor of these systems—warrants significant concern and further investigation.

Quantitative Data on MECPP and Related Compounds

Quantitative data is essential for risk assessment. While specific dose-response data for MECPP's endocrine activity is not extensively available in public literature, biomonitoring data provides context for human exposure levels. The following tables summarize relevant quantitative information.

Table 1: Human Biomonitoring Data for Urinary Phthalate Metabolites

| Metabolite | Population | Geometric Mean Concentration (µg/L) | Detection Frequency (%) | Reference |

|---|---|---|---|---|

| MECPP | Pregnant Women (Canada) | Not specified, but detected | >98% | [5] |

| MEP | Pregnant Women (Canada) | 50.4 | >98% | [5] |

| MECPP | Pregnant Women (Korea) | Variable based on exposure history | Not specified |[18] |

Note: This table highlights the ubiquitous nature of MECPP exposure. Specific concentration values vary widely between studies and populations.

Table 2: In Silico Binding Affinity Predictions for DEHP Metabolites with Androgen Receptor

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Testosterone (Native Ligand) | Similar to DEHP | Arg-752, Gln-711, Asn-705 | [1] |

| DEHP | Similar to Testosterone | Arg-752, Leu-704, Met-745 | [1] |

| MEHP | High Affinity | Arg-752, Gln-711, Thr-877 | [1] |

| MECPP (5-cx-MEPP) | High Affinity | Arg-752, Gln-711, Asn-705 | [1] |

| 5-OH-MEHP | High Affinity | Arg-752, Asn-705, Thr-877 | [1] |

| 5-oxo-MEHP | High Affinity | Arg-752, Gln-711, Phe-764 |[1] |

Note: This table is derived from computational docking studies.[1] The data suggests a strong potential for interaction but requires confirmation through in vitro binding assays.

Experimental Protocols for Assessing Endocrine Disruption

The evaluation of a substance's endocrine-disrupting potential involves a tiered approach, combining in silico, in vitro, and in vivo methods.[19][20]

In Silico Methods: Induced Fit Docking

-

Objective: To predict the binding affinity and interaction patterns of a ligand (e.g., MECPP) with a biological target (e.g., Androgen Receptor).

-

Protocol Summary:

-

Receptor Preparation: The 3D crystal structure of the target receptor (e.g., AR, PDB ID: 2AM9) is obtained from a protein data bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Ligand Preparation: The 3D structure of the ligand (MECPP) is generated and optimized for its lowest energy conformation.

-

Docking Simulation: Using software like Schrödinger Maestro, the ligand is placed into the receptor's ligand-binding pocket. The induced fit docking protocol is used, which allows for flexibility in both the ligand and the receptor's side chains to simulate a more realistic binding event.

-

Scoring and Analysis: The simulation generates multiple possible binding poses. These poses are scored based on calculated binding energy (e.g., GlideScore). The pose with the lowest energy is considered the most probable. Interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues are then analyzed.[1][2]

-

In Vitro Methods: Receptor-Mediated Effects

-

Objective: To experimentally measure the ability of a chemical to bind to a hormone receptor and elicit a response.

-

Example Protocol (Androgen Receptor Reporter Gene Assay):

-

Cell Line: A mammalian cell line (e.g., CHO, HEK293) is stably transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (ARE).

-

Exposure: Cells are plated in multi-well plates and cultured in a hormone-depleted medium. They are then exposed to a range of concentrations of the test chemical (MECPP), a positive control (e.g., testosterone for agonism, flutamide (B1673489) for antagonism), and a vehicle control. For antagonism studies, cells are co-treated with the test chemical and a fixed concentration of testosterone.

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor binding, nuclear translocation, and reporter gene expression.

-

Measurement: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to cell viability. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test chemical.

-

In Vivo Methods: Whole-Organism Effects

-

Objective: To assess the effects of a chemical on the endocrine system of a living organism, integrating metabolism, distribution, and systemic feedback loops.[21][22]

-

Example Protocol (Pubertal Male Rat Assay - Modified from OECD TG 441):

-

Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar) are used, starting at approximately postnatal day 42.

-

Dosing: Animals are randomly assigned to groups and dosed daily by oral gavage with the test substance (MECPP) at multiple dose levels, a positive control (e.g., an anti-androgen like flutamide), and a vehicle control for at least 20 consecutive days.

-

Observations: Body weight is recorded daily. The age at preputial separation (a marker of puberty in male rats) is recorded.

-

Necropsy and Endpoints: At the end of the dosing period, animals are euthanized. Blood is collected for hormone analysis (e.g., testosterone, LH, T4). Key endocrine-sensitive organs are weighed, including the testes, epididymides, seminal vesicles, prostate, and thyroid. Tissues may be preserved for histopathological examination.

-

Data Analysis: Statistical analysis is performed to compare body weights, age at puberty, organ weights, and hormone levels between the treated and control groups.

-

Conclusion and Future Directions

The available evidence, primarily from in silico modeling and the established activity of its parent compound DEHP, strongly suggests that this compound (MECPP) possesses endocrine-disrupting potential.[1][2] Its predicted ability to interact with the androgen receptor is a significant concern, potentially contributing to the anti-androgenic effects associated with DEHP exposure. Furthermore, its possible interactions with PPARs may play a role in metabolic disruption.[4][6]

However, significant data gaps remain. There is a critical need for robust in vitro and in vivo studies focused specifically on MECPP to:

-

Experimentally confirm its binding affinity and functional activity (agonist vs. antagonist) at the androgen and estrogen receptors.

-

Elucidate its specific effects on steroidogenic pathways using validated cell models like H295R.

-

Investigate its potency as a PPAR agonist and its contribution to metabolic disruption.

-

Conduct in vivo studies to determine its effects on reproductive development and thyroid function, independent of its precursor metabolites.

A comprehensive understanding of the toxicological profile of individual phthalate metabolites like MECPP is imperative for accurate risk assessment and the protection of public health. Further research in these areas will enable regulators and scientists to better evaluate the cumulative risks associated with exposure to DEHP and other phthalates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lifestyle interventions to reduce endocrine-disrupting phthalate and phenol exposures among reproductive age men and women: A review and future steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Comparative Overview of the Mechanisms of Action of Hormones and Endocrine Disruptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Current knowledge on the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | New insights into signal transduction pathways in adrenal steroidogenesis: role of mitochondrial fusion, lipid mediators, and MAPK phosphatases [frontiersin.org]

- 14. Stress triggers mitochondrial biogenesis to preserve steroidogenesis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thyroid hormone insufficiency alters the expression of psychiatric disorder-related molecules in the hypothyroid mouse brain during the early postnatal period - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thyroid hormone effects on mitochondrial energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of thyroid hormone on mitochondria and metabolism of human preimplantation embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Endocrine disruption and the next generation of chemicals | Food Packaging Forum [foodpackagingforum.org]

- 20. endocrinesciencematters.org [endocrinesciencematters.org]

- 21. research.vu.nl [research.vu.nl]

- 22. In Vivo Estimation of the Biological Effects of Endocrine Disruptors in Rabbits after Combined and Long-Term Exposure: Study Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Impact of MEcPP: A Preliminary In Vitro Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methylerythritol cyclodiphosphate (MEcPP) is a pivotal intermediate in the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in plants and many bacteria. Beyond its metabolic role, emerging evidence highlights MEcPP as a critical stress-signaling molecule that communicates environmental perturbations from the plastid to the nucleus, a process known as retrograde signaling. While comprehensive in vitro cytotoxicity studies characterizing dose-dependent cell death are not extensively documented in the public domain, a body of research sheds light on the cellular stress responses induced by elevated levels of MEcPP. This guide synthesizes the current understanding of MEcPP's impact on cellular homeostasis, focusing on the signaling pathways it modulates and the experimental approaches used to elucidate these effects.

MEcPP-Induced Cellular Stress Responses

Elevated intracellular concentrations of MEcPP are associated with a range of stress-related phenotypes. This is not cytotoxicity in the classical sense of inducing direct cell lysis or apoptosis at specific concentrations, but rather a disruption of cellular homeostasis that can lead to impaired growth and stress-related gene expression. The primary mechanism appears to be the activation of a general stress response (GSR).

Oxidative Stress and Metabolic Imbalance: An accumulation of MEcPP has been linked to alterations in the cellular redox state, particularly affecting glutathione (B108866) metabolism. Studies have shown that genotypes with higher MEcPP levels exhibit an increase in oxidized glutathione (GSSG) compared to reduced glutathione (GSH), indicating a shift towards a more oxidizing environment.[1] This is significant because the enzyme responsible for MEcPP conversion, hydroxymethylbutenyl diphosphate (B83284) synthase (HDS), is sensitive to reactive oxygen species (ROS), leading to further MEcPP accumulation under oxidative stress conditions.[2]

Quantitative Data on MEcPP-Mediated Gene Expression

While direct cytotoxicity data such as IC50 values are not available in the reviewed literature, quantitative data from studies on MEcPP-mediated gene expression provide insight into its biological activity. The following table summarizes the induction of a reporter gene under the control of a stress-responsive element following the application of MEcPP.

| Treatment | Luciferase Activity (Relative Light Units) | Fold Change vs. Control | Reference Plant Line |

| Water (Control) | Baseline | 1x | 4xRSRE:LUC |

| Exogenous MEcPP Application (Commercial) | Peak at ~90 minutes | Significant induction | 4xRSRE:LUC |

| Exogenous MEcPP Application (Synthesized) | Peak at ~90 minutes | Significant induction | 4xRSRE:LUC |

Note: Specific numerical values for luciferase activity were presented graphically in the source material. The table reflects the described trends and significant findings.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols relevant to studying the in vitro effects of MEcPP.

Luciferase Activity Assay for RSRE Induction

This assay is used to quantify the activation of the Rapid Stress Response Element (RSRE), a cis-element found in the promoters of stress-responsive genes, in response to MEcPP.

Objective: To measure the induction of gene expression mediated by the RSRE upon exposure to MEcPP.

Materials:

-

Plant line containing a luciferase reporter gene driven by a promoter with multiple copies of the RSRE (e.g., 4xRSRE:LUC).

-

MEcPP (commercial or synthesized).

-

Luciferin (B1168401) solution.

-

Luminometer or imaging system capable of detecting bioluminescence.

Procedure:

-

Grow the 4xRSRE:LUC reporter plants under standard conditions.

-

Prepare a working solution of MEcPP in water. A water-only solution serves as the negative control.

-

Apply the MEcPP solution or the water control to the leaves of the reporter plants.

-

At various time points post-application (e.g., 0, 30, 60, 90, 120, 180 minutes), spray the leaves with a luciferin solution.

-

Immediately measure the resulting bioluminescence using a luminometer or a sensitive imaging system.

-

Quantify the light emission and plot the activity over time to observe the dynamics of RSRE induction.[3]

General Cytotoxicity Assays

While not specifically reported for MEcPP in the reviewed literature, the following are standard in vitro assays that would be employed to determine the cytotoxic potential of a compound.

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Objective: To assess cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., MEcPP) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[4]

Signaling Pathways and Visualizations

MEcPP acts as a signaling molecule that triggers a cascade of events leading to the expression of stress-responsive genes.

MEcPP-Mediated Stress Signaling Pathway

The accumulation of MEcPP, often induced by stress, leads to the activation of the transcription factor CAMTA3. This activation is dependent on calcium ions (Ca2+) and results in the induction of genes containing the Rapid Stress Response Element (RSRE) in their promoters. This pathway is a key part of the plant's general stress response and also influences the unfolded protein response (UPR) by upregulating genes like IRE1a and bZIP60.[3][5]

Caption: MEcPP-mediated stress signaling pathway.

Experimental Workflow for Assessing MEcPP-Induced Gene Expression

The following diagram illustrates the typical workflow for investigating the effect of MEcPP on the expression of target genes in a model system.

Caption: Workflow for MEcPP gene expression analysis.

Conclusion